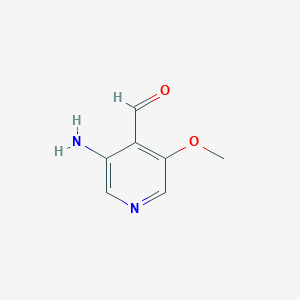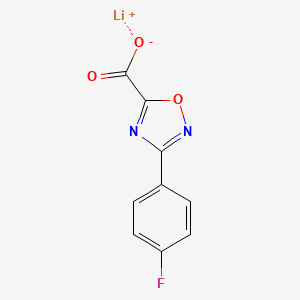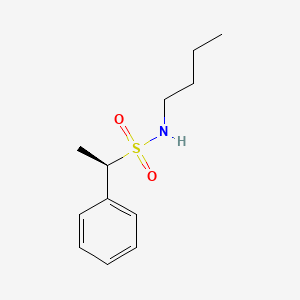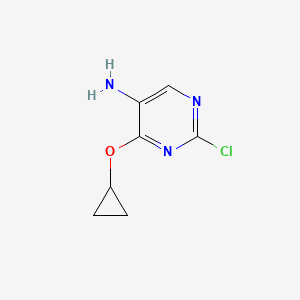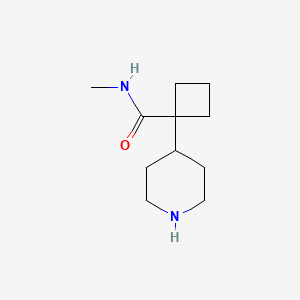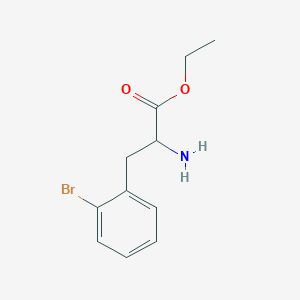
Tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C17H24N2O4. It is primarily used in research and development within the pharmaceutical and chemical industries. This compound is known for its unique structure, which includes a pyrrolidine ring and an azetidine moiety, making it a valuable intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
The synthesis of tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The process begins with the preparation of 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-Pro-OH), which is then reacted with isobutylchloroformate (IBCF) in the presence of a base such as N-methylmorpholine (NMM) to form the desired product . The reaction conditions often require low temperatures and careful control of the reaction environment to ensure high yields and purity.
Análisis De Reacciones Químicas
Tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the benzyloxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: It serves as a precursor in the synthesis of potential pharmaceutical agents, including antibiotics and antiviral drugs.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites, thereby affecting their catalytic activity. The presence of the benzyloxycarbonyl group allows for selective binding to target proteins, influencing various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Tert-butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring structure but features a phenylthio group instead of a benzyloxycarbonyl group.
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound contains a hydroxymethyl group, making it structurally similar but with different chemical properties.
Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: This compound has a methylcarbamoyl group, which distinguishes it from the benzyloxycarbonyl derivative.
Propiedades
Fórmula molecular |
C20H28N2O5 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-hydroxy-1-phenylmethoxycarbonylazetidin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-19(2,3)27-18(24)22-11-7-10-16(22)20(25)13-21(14-20)17(23)26-12-15-8-5-4-6-9-15/h4-6,8-9,16,25H,7,10-14H2,1-3H3 |
Clave InChI |
XYBVGOWSNPRIEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2(CN(C2)C(=O)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


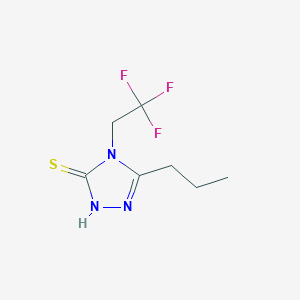
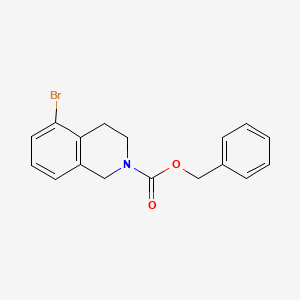
![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)


